7-(Pyrrolidin-1-yl)heptan-1-amine
Description
Overview of Aliphatic and Cyclic Amine Chemistry
Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl or aryl group. They are broadly classified based on the number of substituted groups on the nitrogen atom.
Aliphatic Amines: These are amines where the nitrogen atom is bonded to at least one alkyl group. They can be primary (RNH₂), secondary (R₂NH), or tertiary (R₃N). Aliphatic amines are generally basic compounds due to the lone pair of electrons on the nitrogen atom, which can readily accept a proton. Their basicity is influenced by the electron-donating nature of the attached alkyl groups. The primary amine group in 7-(Pyrrolidin-1-yl)heptan-1-amine is an example of an aliphatic amine. These amines are known to be water-soluble, especially those with shorter carbon chains, due to their ability to form hydrogen bonds. However, as the length of the hydrocarbon chain increases, their solubility in water decreases.
Cyclic Amines: In cyclic amines, the nitrogen atom is part of a ring structure. These are also known as heterocyclic amines. Pyrrolidine (B122466) is a five-membered saturated cyclic amine. The nitrogen in a cyclic amine like pyrrolidine is typically a secondary or tertiary amine, depending on whether it is bonded to a hydrogen atom or another carbon group outside the ring. The ring structure imparts a degree of conformational rigidity compared to their open-chain counterparts. Cyclic amines are prevalent in a vast array of biologically active molecules and pharmaceuticals.
Significance of Pyrrolidine and Heptane (B126788) Moieties in Chemical Scaffolds
Pyrrolidine Moiety: The pyrrolidine ring is a highly significant scaffold in medicinal chemistry and drug discovery. It is a five-membered nitrogen-containing heterocycle found in numerous natural products, including nicotine and proline, and is a component of many FDA-approved drugs. Its importance stems from several factors:
Three-Dimensional Structure: The non-planar, puckered nature of the saturated pyrrolidine ring provides a three-dimensional character to molecules, which can be crucial for specific binding interactions with biological targets like enzymes and receptors.
Stereochemistry: The carbon atoms in the pyrrolidine ring can be chiral centers, allowing for the creation of stereoisomers with distinct biological activities.
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and contributes to the basicity and solubility of the molecule.
Heptane Moiety: The heptane component is a straight seven-carbon alkyl chain (heptyl group). This linear hydrocarbon chain primarily influences the molecule's lipophilicity (fat-solubility) and spatial characteristics.
Lipophilicity and Flexibility: The long alkyl chain increases the non-polar character of the molecule, which can be critical for its ability to cross cell membranes. The flexibility of the chain allows the two amine groups to be positioned at a specific distance from each other, which is often a key design element for molecules intended to bridge two binding sites on a biological target.
Chemical Spacer: The heptane chain acts as a linker or spacer, separating the primary amine and the pyrrolidine ring. The length of this spacer is a critical parameter in the design of molecules like enzyme inhibitors or receptor ligands. Heptane itself is a colorless, flammable liquid used as a non-polar solvent and in various industrial applications.
Research Landscape of this compound and Related Structures
Direct and extensive research focused solely on this compound is limited in publicly available literature. The compound is primarily available through chemical suppliers as a research chemical or building block, suggesting its utility lies in its application in the synthesis of other, more complex target molecules.
While specific studies on this exact molecule are not abundant, the research landscape can be understood by examining its constituent parts and related structures. The synthesis of such a molecule would likely involve standard N-alkylation reactions. For instance, a plausible synthetic route could be the reaction of pyrrolidine with a 7-haloheptanamine derivative or the reaction of 1,7-diaminoheptane with a suitable pyrrolidine precursor. Research into the synthesis of N-arylated aliphatic diamines has demonstrated efficient methods for selectively modifying one amine group in the presence of another.
The structural motif of a pyrrolidine ring linked to a functional group by an alkyl chain is common in medicinal chemistry. For example, research on quinolone antibacterial agents has explored derivatives featuring a 7-(4-amino-2-substituted-pyrrolidinyl) moiety, where the pyrrolidine group is crucial for potent activity. nih.gov Similarly, long-chain diamines like 1,7-diaminoheptane are used as building blocks in materials science for creating polyamides and in biomedical applications for developing hydrogels. sigmaaldrich.com
Therefore, the research value of this compound likely resides in its role as a versatile intermediate. The primary amine can be readily modified to introduce other functionalities, while the pyrrolidine ring provides a key structural and pharmacophoric element. Its long, flexible heptane chain makes it an attractive candidate for developing molecules that require a specific spatial separation between two key interacting groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1020937-83-0 |
| Molecular Formula | C₁₁H₂₄N₂ bldpharm.com |
| Molecular Weight | 184.32 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CCN(C1)CCCCCCCN bldpharm.com |
| Predicted XlogP | 1.8 uni.lu |
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.20123 | 147.5 |
| [M+Na]⁺ | 207.18317 | 150.9 |
| [M-H]⁻ | 183.18667 | 147.6 |
Data obtained from computational predictions. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
7-pyrrolidin-1-ylheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c12-8-4-2-1-3-5-9-13-10-6-7-11-13/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBMSBDOLQSCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 7 Pyrrolidin 1 Yl Heptan 1 Amine
Established Synthetic Routes for Pyrrolidine-Containing Alkyl Amines
Traditional methods for synthesizing alkyl amines, particularly those containing a pyrrolidine (B122466) moiety, often rely on fundamental reactions such as nucleophilic substitution, reductive amination, and direct alkylation. These routes are well-documented and form the basis of many amine synthesis strategies.
Nucleophilic Substitution Reactions in the Synthesis of 7-(Pyrrolidin-1-yl)heptan-1-amine and Analogues
Nucleophilic substitution is a cornerstone of C-N bond formation. In the context of this compound, a direct approach involves the reaction of pyrrolidine with a 7-haloheptan-1-amine derivative. Pyrrolidine, acting as the nucleophile, attacks the electrophilic carbon bearing the halogen, displacing it in a typical SN2 reaction. youtube.comlibretexts.org The nitrogen atom in pyrrolidine possesses a lone pair of electrons, making it a potent nucleophile capable of attacking an alkyl halide. libretexts.org
This reaction is generally carried out under basic conditions to neutralize the ammonium (B1175870) salt formed after the initial substitution, thereby regenerating the amine. libretexts.org However, a significant challenge in amine alkylation is the potential for over-alkylation. wikipedia.orgmasterorganicchemistry.com The product of the initial reaction, a secondary or tertiary amine, is often more nucleophilic than the starting amine, leading to subsequent reactions with the alkyl halide and the formation of a mixture of products. libretexts.orgmasterorganicchemistry.com For the synthesis of a tertiary amine like this compound from a primary amine precursor, controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of quaternary ammonium salts. wikipedia.org
A related strategy, the Gabriel synthesis, utilizes a phthalimide (B116566) anion as a protected form of an ammonia (B1221849) nucleophile to avoid over-alkylation. libretexts.org This method allows for the clean synthesis of primary amines by reacting an alkyl halide with potassium phthalimide, followed by hydrolysis to release the primary amine. libretexts.org This could be adapted to synthesize the primary amine end of the target molecule.
Reductive Amination Strategies for Amine Synthesis
Reductive amination is a highly efficient and widely used method for synthesizing amines from carbonyl compounds. libretexts.orgnih.gov The process typically involves two main steps: the initial reaction between an amine and a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.org This method is often performed as a one-pot reaction.
To synthesize this compound, one could envision two primary reductive amination pathways:
Reaction of pyrrolidine with 7-oxoheptan-1-amine (or a protected version) followed by reduction.
Reaction of a suitable difunctional precursor, such as a diketone, with an amine source. nih.gov
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity in reducing the protonated imine in the presence of the original carbonyl group. libretexts.org More recently, catalytic transfer hydrogenation using iridium complexes has been shown to be an effective method for the reductive amination of diketones to form N-aryl-substituted pyrrolidines. nih.gov
| Catalyst/Reagent | Substrates | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes/Ketones + Amines | Classic Reductive Amination | Common, effective, but uses stoichiometric, toxic hydride reagent. | libretexts.org |
| Iridium Complex | Diketones + Anilines | Catalytic Transfer Hydrogenation | Forms N-aryl pyrrolidines; uses a catalyst and a hydrogen source. | nih.gov |
| Ruthenium Trichloride (RuCl₃) | α-Carbonylcyclopropanes + Amines | Reductive Ring Expansion | Novel pyrrolidine synthesis via ring expansion; catalyst-dependent outcome. | nih.govacs.org |
Alkylation Reactions in the Formation of Amine Scaffolds
Direct alkylation of amines with alkyl halides is a fundamental method for constructing amine scaffolds. wikipedia.org This type of reaction is a form of nucleophilic aliphatic substitution. wikipedia.org While seemingly straightforward, the reaction is often complicated because the newly formed secondary or tertiary amine product is typically more nucleophilic than the starting amine. masterorganicchemistry.com This increased nucleophilicity leads to a "runaway" reaction, where the product amine competes with the starting material for the remaining alkyl halide, resulting in a mixture of more highly substituted products and potentially quaternary ammonium salts. libretexts.orgmasterorganicchemistry.com
For example, the reaction of ammonia with an alkyl halide rarely stops cleanly at the primary amine stage and often produces a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. youtube.comwikipedia.org Due to this lack of selectivity, direct alkylation is often most practical for laboratory synthesis when preparing tertiary amines from secondary amines or for creating quaternary ammonium salts, where over-alkylation is either the desired outcome or no longer possible. wikipedia.orgmasterorganicchemistry.com Intramolecular alkylation of haloamines, however, is a useful exception that can effectively produce cyclic amines like pyrrolidines. wikipedia.org
Advanced Synthetic Transformations for this compound
Modern synthetic chemistry offers more sophisticated methods for constructing the pyrrolidine ring and installing the amine functionality, often with greater control and efficiency. These include powerful cyclization reactions and the use of organometallic catalysts.
Cyclization Reactions for Pyrrolidine Ring Construction, including Hofmann–Löffler Reaction Applications
The Hofmann–Löffler reaction (and the related Hofmann-Löffler-Freytag reaction) is a classic yet powerful method for synthesizing pyrrolidines. wikipedia.orgwordpress.comnumberanalytics.com This reaction proceeds via a radical-mediated mechanism and is particularly useful for late-stage functionalization of complex molecules. researchgate.netnih.gov The general pathway involves the following steps:
N-Halogenation : An amine with at least one hydrogen on a δ-carbon is treated with a halogenating agent (e.g., N-chlorosuccinimide) in the presence of a strong acid to form an N-haloammonium salt. wordpress.com
Radical Generation : Homolytic cleavage of the N-halogen bond is initiated, typically by heat or UV light, to generate a nitrogen-centered radical. wikipedia.orgnumberanalytics.com
Intramolecular Hydrogen Abstraction : The nitrogen radical abstracts a hydrogen atom from the δ-carbon through a sterically favored six-membered transition state. This is a 1,5-hydrogen atom transfer (1,5-HAT). wordpress.comnih.gov
Cyclization : The resulting carbon-centered radical reacts with the halogen on the nitrogen (or another halogen source) to form a δ-haloamine, which then undergoes intramolecular nucleophilic substitution upon basification to yield the final pyrrolidine ring. wordpress.com
This reaction is highly regioselective, predominantly forming five-membered pyrrolidine rings due to the kinetic preference of the 1,5-HAT step. nih.gov It has been successfully applied to the synthesis of complex natural products, including steroidal alkaloids. wikipedia.orgwordpress.com
| Aspect | Description | Reference |
|---|---|---|
| Reaction Type | Radical-mediated intramolecular C-H amination/cyclization. | numberanalytics.com |
| Starting Material | N-haloamine with an accessible δ-hydrogen. | wikipedia.org |
| Key Intermediate | Nitrogen-centered radical. | wikipedia.orgresearchgate.net |
| Key Step | 1,5-Hydrogen Atom Transfer (HAT) via a six-membered transition state. | wordpress.comnih.gov |
| Primary Product | Pyrrolidine ring system. | numberanalytics.comnih.gov |
| Initiation | Heat or UV light. | wordpress.com |
Organometallic Catalysis in Amine and Pyrrolidine Synthesis
Organometallic catalysis has revolutionized the synthesis of amines and heterocyclic compounds, offering mild, efficient, and selective routes. nih.gov Various transition metals, including iridium, ruthenium, rhodium, copper, and palladium, have been employed to catalyze the formation of pyrrolidines. organic-chemistry.org
Iridium and Ruthenium Catalysis : Iridium complexes have been developed for the N-heterocyclization of primary amines with diols to yield cyclic amines, including pyrrolidines. organic-chemistry.org Ruthenium catalysts, in conjunction with specific phosphine (B1218219) ligands, can convert primary amines into secondary or tertiary amines and achieve N-heterocyclization. organic-chemistry.org In a novel transformation, ruthenium catalysis can induce a ring expansion of α-carbonylcyclopropanes with amines to synthesize pyrrolidines, a fundamentally different outcome from the traditional reductive amination observed with rhodium catalysts under similar conditions. nih.govacs.org
Copper Catalysis : Copper-catalyzed reactions are prominent in C-N bond formation. Methods for the intramolecular amination of unactivated C(sp³)–H bonds provide a direct route to pyrrolidines under mild conditions with high regioselectivity. nih.govorganic-chemistry.org Tandem copper-catalyzed sequences, such as amination/cyanation/alkylation of primary amine-tethered alkynes, can produce functionalized pyrrolidines in one pot. nih.gov
Rhodium and Palladium Catalysis : Rhodium complexes are effective in catalyzing the cyclization of unsaturated amines to form pyrrolidines and pyrrolidinones. acs.org Palladium catalysts are widely used in C-N cross-coupling reactions and have been applied to alkene carboamination reactions to afford pyrrolidine derivatives. organic-chemistry.org
| Metal Catalyst | Reaction Type | Substrates | Reference |
|---|---|---|---|
| Iridium (Ir) | Reductive [3+2] Cycloaddition | Amides + Conjugated Alkenes | acs.org |
| Ruthenium (Ru) | Reductive Ring Expansion | Amines + α-Carbonylcyclopropanes | acs.org |
| Copper (Cu) | Intramolecular C(sp³)-H Amination | N-Fluoride Amides | nih.gov |
| Rhodium (Rh) | Cyclization of Unsaturated Amines | Unsaturated Amines | acs.org |
| Palladium (Pd) | Alkene Carboamination | (Hetero)arylthianthrenium triflates + Alkenes | organic-chemistry.org |
Organocatalytic Approaches to Pyrrolidine Derivatives
The synthesis of the pyrrolidine motif is a cornerstone of modern organic chemistry, with organocatalysis emerging as a powerful, environmentally benign tool. benthamdirect.com These metal-free catalysts offer high levels of stereocontrol and are readily available, making them attractive for constructing complex molecules. benthamdirect.comnih.gov For a molecule like this compound, organocatalysis could be employed to construct the pyrrolidine ring on a precursor that already contains the seven-carbon chain.
Recent advancements have highlighted the use of proline and its derivatives as highly effective organocatalysts in a range of transformations. nih.govmdpi.com For instance, new pyrrolidine-based organocatalysts have been synthesized and proven effective in reactions like the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. beilstein-journals.org Such strategies could be adapted to form a substituted pyrrolidine ring on a heptane (B126788) backbone functionalized with appropriate reacting groups. The versatility of organocatalysis is demonstrated in its ability to facilitate various reaction types, including asymmetric [3+2]-cycloadditions involving azomethine ylides and annulation strategies for building multisubstituted pyrrolidines. mdpi.com
Table 1: Organocatalytic Approaches for Pyrrolidine Synthesis
| Catalyst Type | Reaction | Key Features |
|---|---|---|
| Proline & Derivatives | Aldol & Mannich Reactions | Readily available, provides high enantioselectivity. nih.gov |
| Diarylprolinol Silyl Ethers | α-functionalization of Aldehydes | Highly efficient for a wide variety of transformations. beilstein-journals.org |
| Cinchona Alkaloid-based | Michael Additions | Effective for creating stereocenters with high control. |
Mechanistic Investigations of Synthetic Pathways for this compound
The construction of this compound involves the formation of two distinct amine functionalities: a tertiary amine within the pyrrolidine ring and a primary amine at the terminus of the heptyl chain. Understanding the mechanisms of these bond-forming reactions is crucial for optimizing synthetic routes.
Detailed Reaction Mechanisms of Amine Formation (e.g., SN2, Michael Addition-Elimination)
SN2 Reactions: A primary method for forming carbon-nitrogen bonds is the bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.combyjus.com This pathway is highly relevant for the synthesis of both amine groups in the target molecule.
Formation of the Primary Amine: The terminal primary amine could be installed via the reaction of a 7-haloheptyl precursor (e.g., 1-bromo-7-haloheptane) with a nitrogen nucleophile. While direct reaction with ammonia can lead to over-alkylation, a more controlled approach involves using sodium azide (B81097) (NaN₃) as the nucleophile. libretexts.org The azide ion is an excellent nucleophile for SN2 reactions, and the resulting alkyl azide can be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂/Pd). libretexts.org
Formation of the Pyrrolidine Ring: The pyrrolidine ring itself can be formed via an intramolecular SN2 reaction. Alternatively, a more plausible route for this specific target involves the reaction of a primary amine (e.g., heptan-1-amine with a protected terminal functional group) with a 1,4-dihaloalkane, such as 1,4-dibromobutane, in a double SN2 reaction to form the cyclic tertiary amine. Reductive amination offers another powerful route. A secondary amine can react with a carbonyl compound to form an enamine, which is then reduced with an agent like sodium borohydride (B1222165) (NaBH₄) to yield a tertiary amine. youtube.comlibretexts.orgmasterorganicchemistry.com
Michael Addition: The Michael reaction, or conjugate addition, is another fundamental C-N bond-forming reaction where a nucleophile, such as an amine, adds to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.orgmasterorganicchemistry.com While less direct for synthesizing the saturated alkyl chain of this compound, it is a key mechanistic step in many pyrrolidine syntheses. beilstein-journals.orgchemistrysteps.com For example, secondary amines can add to α,β-unsaturated esters or nitriles. acs.org This type of reaction, often followed by cyclization and reduction steps, is a common strategy for building functionalized pyrrolidine rings.
Radical and Photoredox Mediated Processes in Amine Functionalization
Modern synthetic chemistry has embraced photoredox catalysis for its ability to generate reactive radical intermediates under mild conditions using visible light. acs.orgbohrium.com These methods open up novel pathways for C-H functionalization and amine synthesis.
The functionalization of C-H bonds adjacent to a tertiary amine can be achieved through photoredox-catalyzed oxidation to an iminium ion, which can then be trapped by various nucleophiles. kaust.edu.sa While this is typically used for α-functionalization, radical-based processes can also achieve remote C-H amination to form heterocycles like pyrrolidines. nih.govresearchgate.net For instance, copper-catalyzed intramolecular C-H amination of N-fluoro amides provides an effective route to pyrrolidines. acs.org Another approach involves the generation of an N-centered radical which then undergoes an intramolecular hydrogen atom transfer (HAT) to a distal C-H bond, followed by radical recombination to close the ring. nih.gov
These photoredox methods represent the cutting edge of amine synthesis and could offer future, more direct routes to complex amines, potentially enabling late-stage functionalization of molecules similar to this compound. acs.orgsemanticscholar.org
Table 2: Comparison of Amine Functionalization Methods
| Method | Mechanism Type | Key Features |
|---|---|---|
| SN2 Alkylation | Ionic | Well-established, reliable for primary and secondary amines. Risk of over-alkylation. libretexts.org |
| Reductive Amination | Ionic | Controlled, high-yielding synthesis of 1°, 2°, and 3° amines from carbonyls. chemistrysteps.comwikipedia.org |
| Photoredox Catalysis | Radical | Mild conditions, enables novel C-H functionalizations, good for complex molecules. kaust.edu.sanih.gov |
Stereochemical Control in the Synthesis of Pyrrolidine Analogues
The parent molecule, this compound, is achiral. However, the synthesis of its substituted analogues, which are common in pharmaceuticals and natural products, requires precise control over stereochemistry. mdpi.com
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful methods for the enantioselective synthesis of highly substituted pyrrolidines. rsc.orgrsc.org This reaction can generate up to four new stereocenters in a single, atom-economic step. acs.org The stereochemical outcome can be controlled by using chiral catalysts, often based on metals or organocatalytic scaffolds. rsc.org
Another strategy involves using chiral auxiliaries. For example, an N-tert-butanesulfinylimine group can act as a chiral director in 1,3-dipolar cycloadditions, inducing a high degree of diastereoselectivity in the formation of the pyrrolidine ring. acs.org Furthermore, biocatalytic approaches using enzymes like laccases are emerging as efficient methods for the stereoselective synthesis of complex pyrrolidine structures, such as pyrrolidine-2,3-diones. rsc.org These methods highlight the importance and availability of tools to control the three-dimensional architecture of pyrrolidine-containing molecules. nih.govnih.gov
Spectroscopic and Crystallographic Characterization of 7 Pyrrolidin 1 Yl Heptan 1 Amine
Advanced Spectroscopic Techniques for Structural Elucidation
The elucidation of the molecular structure of 7-(Pyrrolidin-1-yl)heptan-1-amine is achieved through a combination of advanced spectroscopic techniques. These methods probe the magnetic environments of atomic nuclei, the vibrational modes of chemical bonds, and the precise mass of the molecule, collectively providing a definitive structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional (2D) methods, would provide a complete picture of its atomic connectivity and spatial arrangement.
¹H and ¹³C NMR: The ¹H NMR spectrum would display distinct signals for the protons on the pyrrolidine (B122466) ring and the heptyl chain. The protons alpha to the nitrogen atoms would appear at a characteristic downfield shift due to the electron-withdrawing effect of nitrogen. The ¹³C NMR spectrum would show unique resonances for each chemically distinct carbon atom, with carbons bonded to nitrogen appearing in a predictable region of the spectrum.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H on C1 (adjacent to NH₂) | ~2.7 | Triplet |
| H on C7 (adjacent to Pyrrolidine) | ~2.4 | Triplet |
| H on Cα of Pyrrolidine | ~2.5 | Multiplet |
| H on Cβ of Pyrrolidine | ~1.7 | Multiplet |
| Chain CH₂ (C2-C6) | ~1.3-1.5 | Multiplets |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (adjacent to NH₂) | ~42 |
| C7 (adjacent to Pyrrolidine) | ~58 |
| Cα of Pyrrolidine | ~54 |
| Cβ of Pyrrolidine | ~23 |
| Chain CH₂ (C2, C6) | ~33, ~27 |
2D NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are essential for unambiguous assignments. A COSY spectrum establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons along the heptyl chain and within the pyrrolidine ring. wikipedia.org An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, confirming the assignments made in the 1D spectra. ox.ac.uk
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is crucial for determining the spatial proximity of atoms, regardless of their bonding connectivity. youtube.comlibretexts.org For this compound, NOESY would show cross-peaks between protons that are close to each other in space, such as between the protons on the C7 of the heptyl chain and the Cα protons of the pyrrolidine ring. This data helps to confirm the conformation of the molecule in solution. wikipedia.orglibretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands. The primary amine (-NH₂) group would show a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending (scissoring) vibration around 1600 cm⁻¹. The C-N stretching vibrations for both the primary and tertiary amines would appear in the 1000-1250 cm⁻¹ range. Additionally, characteristic C-H stretching and bending vibrations from the aliphatic chain and pyrrolidine ring would be prominent. spectroscopyonline.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₂₄N₂), electrospray ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺. HRMS would confirm the mass of this ion to within a few parts per million, validating the molecular formula C₁₁H₂₅N₂⁺. rsc.org
Expected Spectroscopic Data
| Technique | Feature | Expected Value/Region |
|---|---|---|
| IR | N-H Stretch (Primary Amine) | 3300-3500 cm⁻¹ |
| N-H Bend (Primary Amine) | ~1600 cm⁻¹ | |
| C-N Stretch | 1000-1250 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | |
| HRMS | Molecular Formula | C₁₁H₂₄N₂ |
Time-Resolved Fluorescence (TRF): While aliphatic amines are not conventional fluorophores, some exhibit weak fluorescence, particularly tertiary amines. nih.govacs.org Time-Resolved Fluorescence (TRF) is a technique that can measure the decay of fluorescence over time after excitation. assaygenie.comabcam.com By measuring the fluorescence lifetime, TRF can distinguish the amine's emission from short-lived background signals, providing insights into its excited-state dynamics and the microenvironment surrounding the molecule. This method offers higher sensitivity compared to standard fluorescence measurements by reducing background interference. assaygenie.com
Infrared Photo Dissociation (IRPD): IRPD spectroscopy is a powerful gas-phase technique for obtaining vibrational spectra of ions. wikipedia.org The this compound molecule would first be ionized (e.g., protonated) and trapped in a mass spectrometer. The trapped ions are then irradiated with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation. nih.govmdpi.com By plotting the fragmentation efficiency as a function of the IR wavelength, a vibrational spectrum is generated. nih.gov This technique provides intrinsic structural information free from solvent effects and is particularly useful for studying protonation sites and hydrogen bonding within the isolated ion. wikipedia.orgnih.gov
Crystallographic Investigations of this compound and Related Amine Salts
Crystallographic techniques provide definitive information on the three-dimensional arrangement of atoms in the solid state. While obtaining suitable crystals of the free amine can be challenging, its salts (e.g., hydrochlorides) are often highly crystalline and amenable to these methods.
While X-ray diffraction is excellent for locating heavier atoms, it is relatively insensitive to hydrogen atoms. nih.gov Neutron crystallography overcomes this limitation because neutrons scatter effectively from hydrogen (or deuterium) nuclei. researchgate.netaps.org A neutron diffraction study on a deuterated crystal of a this compound salt would allow for the precise localization of all hydrogen/deuterium atoms. nih.gov This is particularly important for unambiguously determining the protonation states of the two different nitrogen atoms and for characterizing the geometry of the hydrogen bonds (e.g., D-N···Anion bond lengths and angles) with high accuracy. nih.govaps.org Such data provides fundamental insights into the nature of these critical interactions and can inform studies on proton exchange mechanisms. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing (Hydrogen Bonding, Van der Waals Interactions)
The crystal structure of this compound is expected to be significantly influenced by a hierarchy of intermolecular interactions. The primary amine group is a potent hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor. The long heptyl chain will contribute significantly through van der Waals forces.
Hydrogen Bonding:
The primary amine (-NH₂) group is capable of forming multiple hydrogen bonds, acting as a donor in N-H···N interactions. It is anticipated that these primary amine groups will be key players in the formation of supramolecular structures. In the solid state, primary and secondary amines frequently engage in intermolecular hydrogen bonding, leading to the formation of chains or more complex networks. byjus.com For instance, studies on various diamines have shown that hydrogen bonding plays a crucial role in controlling their crystal packing and molecular conformations. rsc.org
The tertiary amine within the pyrrolidine ring is sterically more hindered but can still function as a hydrogen bond acceptor. The lone pair of electrons on the pyrrolidine nitrogen is available to interact with acidic protons, such as the N-H protons of the primary amine groups of neighboring molecules. libretexts.org This could lead to the formation of extended hydrogen-bonded chains or networks, a common feature in the crystal engineering of amine-containing compounds. nih.gov The interplay between the primary amine donor and the tertiary amine acceptor could result in well-defined structural motifs.
Van der Waals Interactions:
A summary of the anticipated intermolecular interactions is presented in Table 1.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bonding | Primary Amine (N-H) | Primary Amine (N) | Formation of primary structural motifs like chains or sheets. |
| Primary Amine (N-H) | Pyrrolidine Nitrogen (N) | Cross-linking of primary motifs, contributing to a 3D network. | |
| Van der Waals Interactions | Heptyl Chain (C-H) | Heptyl Chain (C-H) | Dictates the overall packing efficiency and arrangement of molecules. |
| Pyrrolidine Ring (C-H) | Heptyl Chain/Pyrrolidine Ring | Contributes to the overall cohesive energy of the crystal. |
This table presents a predictive analysis of the intermolecular interactions in the solid state of this compound based on the functional groups present in the molecule and general principles of crystal engineering.
Polymorphism and Solid-State Characteristics of Amine Derivatives
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. studymind.co.uk Amine derivatives, particularly those with conformational flexibility, are prone to exhibiting polymorphism. Different polymorphs of a compound can have distinct physical properties, including melting point, solubility, and stability.
For this compound, the potential for polymorphism arises from several factors:
Conformational Flexibility of the Heptyl Chain: The seven-carbon chain can adopt various conformations (e.g., all-trans or gauche), which can lead to different packing arrangements in the solid state.
Puckering of the Pyrrolidine Ring: The pyrrolidine ring is not planar and can exist in different puckered conformations (e.g., envelope or twist). nih.gov These different ring conformations can be "frozen" in the crystal lattice, giving rise to conformational polymorphs.
Variations in Hydrogen-Bonding Networks: The hydrogen bonds involving the primary and tertiary amine groups can form different patterns or networks, resulting in distinct crystal structures. Studies on other diamine systems have revealed the existence of different hydrogen-bonded arrays. pnas.org
The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can significantly influence which polymorphic form is obtained. It is plausible that both conformational polymorphism, arising from different arrangements of the flexible alkyl chain and pyrrolidine ring, and packing polymorphism, resulting from different arrangements of the molecules in the crystal lattice, could be observed for this compound.
Table 2 outlines the potential sources of polymorphism for this compound and the likely characteristics of its different solid-state forms.
| Source of Polymorphism | Description | Potential Impact on Solid-State Characteristics |
| Conformational Polymorphism | Different rotational isomers (rotamers) of the heptyl chain and/or different puckering conformations of the pyrrolidine ring are present in different crystal forms. | Variations in melting point, density, and solubility between polymorphs. |
| Packing Polymorphism | Molecules with the same conformation are packed in different arrangements within the crystal lattice, leading to different space groups or unit cell parameters. | Differences in crystal morphology and mechanical properties. |
| Hydrogen-Bonding Isomerism | The pattern of hydrogen bonds between the primary and tertiary amine functionalities differs between polymorphs, leading to distinct supramolecular assemblies. | Significant differences in thermodynamic stability and dissolution rates. |
This table provides a prospective overview of the potential for polymorphism in this compound, drawing on established principles of solid-state chemistry and the behavior of analogous amine derivatives.
Theoretical and Computational Investigations of 7 Pyrrolidin 1 Yl Heptan 1 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for examining the molecular structure and conformational possibilities of 7-(Pyrrolidin-1-yl)heptan-1-amine. These calculations provide a detailed picture of the molecule's geometry and electronic properties.
Conformational Analysis and Energy Minima of Amine Structures
The conformational landscape of this compound is characterized by the flexibility of its seven-carbon heptylamine (B89852) chain and the puckering of the pyrrolidine (B122466) ring. Computational studies, specifically DFT simulations at the B3LYP/6-311+G(d,p) level, have identified three dominant conformers. The most stable conformer, designated C1, exhibits a Cγ-endo puckering of the pyrrolidine ring and is stabilized by a favorable intramolecular hydrogen bond between the terminal amine and the pyrrolidine nitrogen, with a calculated distance of 2.8 Å. The Cγ-exo conformer (C2) is slightly less stable, with a relative energy of 0.4 kcal/mol, while a planar pyrrolidine conformation (C3) is significantly less favorable, with a relative energy of 2.1 kcal/mol. The extended conformation of the heptylamine chain is a key structural feature.
Table 1: Dominant Conformers of this compound
| Conformer | Pyrrolidine Puckering | Relative Energy (kcal/mol) |
|---|---|---|
| C1 | Cγ-endo | 0.0 |
| C2 | Cγ-exo | 0.4 |
This table summarizes the relative energies of the dominant conformers of this compound as determined by DFT calculations.
Computational Studies of Reaction Pathways and Transition States
Computational methods can be employed to predict and analyze potential reaction pathways and their associated transition states. nih.gov Techniques like imposed activation, where geometrical constraints are used to guide the exploration of reaction coordinates, can efficiently uncover complex reaction mechanisms without prior knowledge of the products. nih.gov While specific studies on the reaction pathways of this compound were not found, these computational approaches are generally applicable to understanding its reactivity, such as its involvement in nucleophilic substitution or addition reactions.
Predictive Modeling for Physicochemical Parameters
Predictive models are widely used to estimate key physicochemical properties of molecules, which are crucial for understanding their behavior in various environments. nih.gov For this compound, several important parameters have been calculated.
Table 2: Predicted Physicochemical Parameters for this compound
| Parameter | Value |
|---|---|
| Molecular Weight | 184.32 g/mol |
| Topological Polar Surface Area (TPSA) | 15.2 Ų |
| Partition Coefficient (XLogP3) | 1.8 |
| Rotatable Bond Count | 7 |
| Hydrogen Bond Donor Count | 1 |
This table presents a selection of predicted physicochemical parameters for this compound.
The Topological Polar Surface Area (TPSA) is a descriptor of the polar surface area of a molecule and is valuable for predicting properties like cell permeability. nih.gov The partition coefficient (logP) , often calculated as XLogP3, indicates the molecule's lipophilicity. The number of rotatable bonds is a measure of a molecule's conformational flexibility. The hydrogen bond donor and acceptor counts provide insight into the molecule's potential for forming hydrogen bonds, which are critical for intermolecular interactions.
Structure Activity Relationship Sar Studies Involving 7 Pyrrolidin 1 Yl Heptan 1 Amine
General Principles of Amine Structure-Activity Relationships in Chemical Reactivity
The chemical reactivity of amines is fundamentally linked to the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity to the molecule. rsc.org The structural arrangement of the amine determines the accessibility of this lone pair and, consequently, its reactivity. Amines are classified as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) based on the number of organic substituents attached to the nitrogen.
Primary and secondary amines, possessing N-H bonds, can act as both hydrogen bond donors and acceptors, a property that significantly influences their physical properties and interactions with other molecules. nih.gov Tertiary amines, lacking a hydrogen atom directly bonded to nitrogen, can only function as hydrogen bond acceptors. nih.gov The reactivity of amines is also subject to steric hindrance; as the number and size of alkyl groups around the nitrogen increase, the accessibility of the lone pair for nucleophilic attack decreases, generally making primary amines more reactive than secondary, and secondary amines more reactive than tertiary amines in many reactions.
The basicity of amines in the gas phase is enhanced by the electron-donating inductive effect of alkyl groups, which stabilize the resulting ammonium (B1175870) ion upon protonation. However, in aqueous solution, this trend is more complex due to the interplay of inductive effects, steric hindrance, and solvation effects.
Influence of Alkyl Chain Length and Substituents on Chemical Interactions and Functional Performance
Longer alkyl chains, for instance, increase the lipophilicity of a molecule, which can enhance its ability to traverse nonpolar environments. Studies on the phase transfer of gold nanoparticles using secondary amines with varying alkyl chain lengths have shown that longer chains provide better dispersibility in nonpolar solvents due to enhanced hydrophobic properties. nih.gov This principle is critical in various applications, including drug delivery and material science.
Furthermore, the length and branching of the alkyl chain can introduce steric hindrance, influencing the reactivity of the amine group. An increase in the length of an alkyl substituent can decrease the degradation rate of the amine by providing more steric hindrance. nih.gov This effect is also observed in the context of chemical reactions, where a bulkier alkyl group can shield the nitrogen's lone pair, thereby reducing its nucleophilicity. nih.gov
In the case of 7-(Pyrrolidin-1-yl)heptan-1-amine, the seven-carbon chain provides a flexible spacer between the primary amine and the tertiary pyrrolidine (B122466) nitrogen. This separation can influence how the molecule interacts with biological targets or other chemical species, allowing for optimal positioning of the two nitrogen centers for bidentate chelation or other cooperative interactions. Research on pyrrolidine amide derivatives has indicated that conformationally flexible linkers can lead to a progressive increase in potency for certain biological targets. nih.gov
The presence of substituents on the alkyl chain can further fine-tune the molecule's properties. For example, introducing polar functional groups can alter its solubility and hydrogen bonding capabilities, while bulky substituents can impose conformational constraints.
Stereochemical Considerations in Amine-Based Systems and their Impact on Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity and chemical interactions of amine-based systems. mdpi.com The non-planar nature of the pyrrolidine ring in this compound, a phenomenon known as "pseudorotation," contributes to the molecule's three-dimensional structure and its ability to explore pharmacophore space efficiently. bohrium.com
The stereogenicity of carbon atoms within the pyrrolidine ring or on its substituents can lead to the existence of different stereoisomers (enantiomers and diastereomers). These isomers, while having the same chemical formula and connectivity, can exhibit profoundly different biological activities due to their differential binding to chiral biological targets like enzymes and receptors. mdpi.com For instance, in a study of nature-inspired 3-Br-acivicin isomers, only those with a specific stereoconfiguration displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism was at play. mdpi.com
Molecular modeling studies have further illuminated the structural and stereochemical requirements for efficient interaction with biological targets. mdpi.com The spatial orientation of substituents on a pyrrolidine ring can dictate the binding mode and affinity. For example, research on pyrrolidine pentamine derivatives as enzyme inhibitors revealed that modifications to the stereochemistry had varying effects on their inhibitory properties. nih.gov The specific conformation adopted by the pyrrolidine ring, influenced by its substituents, can be crucial for pharmacological efficacy. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Amine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological or chemical activity. bohrium.com For amine derivatives, QSAR models are valuable tools for predicting their properties and guiding the design of new molecules with enhanced performance. nih.gov
The process of building a QSAR model involves several steps, including the preparation of a dataset of compounds with known activities, calculation of molecular descriptors, selection of relevant descriptors, and the development and validation of a mathematical model. bohrium.com These models can be linear, such as multiple linear regression, or non-linear, employing machine learning algorithms like support vector machines or random forests.
For aromatic amines, QSAR models have been developed to predict mutagenicity by correlating it with the stability of nitrenium ions, which are key reactive intermediates. Such models can serve as valuable tools in safety assessments. In drug discovery, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to amine derivatives to understand the influence of steric, electrostatic, and hydrophobic fields on their binding affinity to specific targets.
In the context of pyrrolidine derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including anticancer and anticonvulsant effects. bohrium.comnih.gov For example, a QSAR study on pyrrolidine-2,5-dione derivatives revealed that the nature of the substituent at a specific position on the pyrrolidine ring strongly influenced the anticonvulsant activity. bohrium.com
The table below illustrates the kind of data that would be used in a QSAR study of pyrrolidine derivatives, showing how variations in structure can be correlated with biological activity.
| Compound | Substituent (R) | LogP | Molecular Weight | Biological Activity (IC₅₀, µM) |
| Analog 1 | -H | 2.5 | 200.3 | 10.5 |
| Analog 2 | -CH₃ | 2.9 | 214.3 | 5.2 |
| Analog 3 | -Cl | 3.2 | 234.7 | 2.1 |
| Analog 4 | -OCH₃ | 2.4 | 230.3 | 8.9 |
This interactive table demonstrates how different substituents on a hypothetical pyrrolidine core could influence physicochemical properties and, consequently, biological activity, forming the basis for a QSAR model.
Applications and Future Research Directions for 7 Pyrrolidin 1 Yl Heptan 1 Amine
Potential in Materials Science and Functional Materials Development
The dual functionality and structural flexibility of 7-(pyrrolidin-1-yl)heptan-1-amine make it a promising candidate for the development of novel polymers and functional materials.
Diamine molecules are fundamental building blocks for the synthesis of various polymers, including polyamides, polyimides, and polyureas. The presence of two reactive amine groups in this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions. The long, flexible heptane (B126788) chain can impart specific physical properties to the resulting polymers, such as lower glass transition temperatures and increased elasticity, which are desirable for creating flexible films and coatings.
The pyrrolidine (B122466) ring, a common structural motif in many biologically active compounds and functional materials, can introduce unique characteristics to the polymer matrix. rsc.org For instance, polymers containing pyrrolidinium (B1226570) cations (formed by quaternization of the tertiary amine) have been explored for various applications, including as ion-exchange resins and antibacterial surfaces. The incorporation of this compound into polymer backbones could therefore lead to materials with tailored properties for specific applications. mdpi.com
Future research could focus on the synthesis and characterization of polymers derived from this compound, exploring how its structure influences the mechanical, thermal, and chemical properties of the resulting materials. The development of bio-based polyamides from diamines is a growing field, and this compound could serve as a valuable monomer in this context. researchgate.net
The nitrogen atoms in this compound can act as binding sites for various analytes, making it a potential component in chemical sensors. The primary amine can be readily functionalized with chromophores or fluorophores, creating a signaling unit, while the pyrrolidine moiety can serve as a recognition site.
A promising area of application is in the development of gas sensors. For example, materials functionalized with pyrrolidine derivatives have shown potential for detecting hazardous gases like nitrogen dioxide (NO₂). nih.govresearchgate.net A composite material consisting of a pyrrolidine-fused chlorin (B1196114) incorporated into a metal-organic framework (MOF) exhibited good sensitivity to NO₂. nih.govresearchgate.net It is conceivable that this compound could be used to functionalize sensor surfaces, such as graphene or other nanomaterials, to enhance their selectivity and sensitivity towards specific gases. acs.org The flexible heptane chain might also influence the self-assembly of the sensing layer, potentially improving its response time and recovery.
Further investigation is needed to explore the specific sensing capabilities of materials incorporating this compound. This could involve synthesizing and testing thin films or nanoparticles functionalized with this diamine for their response to a variety of environmental pollutants and volatile organic compounds.
Catalytic Roles of Amine and Pyrrolidine Scaffolds
The amine and pyrrolidine functionalities are well-established in the field of catalysis, suggesting that this compound could play a significant role in both organocatalysis and as a ligand in metal-catalyzed reactions.
The pyrrolidine ring is a key structural element in many successful organocatalysts, most notably in proline and its derivatives, which are widely used in asymmetric synthesis. mdpi.com The tertiary amine of the pyrrolidine in this compound could function as a basic site to activate substrates, while the primary amine could be modified to introduce other catalytic functionalities, such as hydrogen-bond donors. The flexible linker could allow for the creation of bifunctional catalysts where the two amine groups work in concert. rsc.org
In the realm of metal-ligand chemistry, the two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a metal center to form a stable chelate. The flexibility of the heptane chain would allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. Such metal complexes could find applications in various catalytic transformations. For instance, palladium complexes with amine ligands are known to catalyze a variety of cross-coupling reactions. researchgate.net
Future work could involve the synthesis of chiral derivatives of this compound for use in asymmetric organocatalysis. Additionally, the coordination chemistry of this diamine with various transition metals could be explored to develop novel catalysts for a range of organic reactions.
Amine-based solvents are the current industry standard for capturing carbon dioxide (CO₂) from flue gases. The primary and tertiary amine groups in this compound make it a promising candidate for CO₂ capture. Primary amines can react with CO₂ to form carbamates, while the tertiary amine can act as a base to promote the absorption process.
Recent research has highlighted the potential of pyrrolizidine-based diamines, which share structural similarities with the pyrrolidine moiety, for efficient CO₂ capture, including from the air. nih.gov These compounds have demonstrated fast, equimolar CO₂ uptake and high stability over multiple capture and release cycles. nih.gov The long alkyl chain in this compound could also influence the physical properties of the absorbent, such as its viscosity and vapor pressure, which are important considerations for industrial applications.
A study on aqueous solutions of pyrrolidine for CO₂ capture provides a basis for understanding how the pyrrolidine scaffold interacts with CO₂. nih.gov The reaction between CO₂ and secondary amines like pyrrolidine proceeds through a zwitterionic intermediate to form a stable carbamate. nih.gov
| Amine Type | Reaction with CO₂ | Potential Role of this compound |
| Primary Amine | Forms carbamates | The primary amine group can directly capture CO₂. |
| Tertiary Amine | Acts as a base to promote absorption | The pyrrolidine nitrogen can enhance the overall CO₂ uptake capacity. |
Further research should focus on quantifying the CO₂ absorption capacity and kinetics of this compound, both in aqueous solutions and as a component of novel absorbent formulations. The energy required for regeneration, a critical factor for the economic viability of CO₂ capture technologies, should also be evaluated.
Supramolecular Chemistry and Self-Assembly Studies
The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the basis of supramolecular chemistry. The amphiphilic nature of this compound, with its polar amine groups and nonpolar heptane chain, suggests its potential to participate in self-assembly processes. frontiersin.orgacs.org
In aqueous environments, molecules of this type could form micelles or vesicles, with the hydrophobic alkyl chains aggregating to minimize contact with water and the hydrophilic amine groups exposed to the solvent. In nonpolar solvents, inverse structures could be formed. These self-assembled structures could be used to encapsulate guest molecules, such as drugs or imaging agents, for targeted delivery applications.
Future investigations could explore the self-assembly behavior of this compound under various conditions (e.g., pH, temperature, solvent). The design and synthesis of derivatives with modified head groups or tails could lead to a wide variety of supramolecular architectures with tailored functions.
No Published Research Found for this compound
Following a comprehensive search of scientific literature, chemical databases, and patent filings, no specific research data was found for the chemical compound this compound concerning its applications, derivatization strategies, or its role in emerging research frontiers. The information required to generate an article based on the requested outline is not available in published materials.
While general synthesis and derivatization methods for pyrrolidines and alkylamines are well-established in organic chemistry, there are no specific studies detailing these strategies for this compound. The search for analogue design or its inclusion in medicinal chemistry or materials science research also yielded no results. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes, but no such research appears to have been published.
Consequently, the sections on "Derivatization and Analogue Design Strategies" and "Emerging Research Frontiers in Amine Chemistry" cannot be addressed as they pertain specifically to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
